

Application Note: Quantitative Analysis of Tasquinimod in Human Urine using LC-MS/MS

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasquinimod is an orally administered quinoline-3-carboxamide with anti-angiogenic and immunomodulatory properties, which has been under investigation for the treatment of various solid tumors, notably prostate cancer. Monitoring the urinary excretion of Tasquinimod is crucial for understanding its pharmacokinetics and metabolism. This application note provides a detailed protocol for the quantitative analysis of Tasquinimod in human urine using a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method is suitable for clinical and preclinical studies requiring accurate determination of Tasquinimod concentrations in a complex biological matrix.

The primary challenge in quantifying Tasquinimod in urine is the need for high sensitivity, with a lower limit of quantification (LLOQ) down to 0.1 nM (40 pg/mL)[1]. Furthermore, the highly variable nature of urine and the potential for metabolite instability necessitates a reliable and efficient analytical method[1]. This protocol is based on a validated method employing liquid-liquid extraction (LLE) for sample clean-up and a stable-isotope labeled internal standard (IS) for accurate quantification[2].

Experimental Workflow





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Figure 1: Overall workflow for the quantitative analysis of Tasquinimod in urine.

Experimental Protocols Materials and Reagents

- Tasquinimod reference standard
- Stable-isotope labeled Tasquinimod (Internal Standard, IS)
- n-chlorobutane (HPLC grade)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Human urine (drug-free)

Sample Preparation: Liquid-Liquid Extraction

- Pipette 100 μ L of human urine (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
- Add the internal standard solution to each tube to achieve a consistent concentration.



- Add 600 µL of n-chlorobutane to each tube.
- Vortex the tubes for 5 minutes to ensure thorough mixing.
- Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Instrument-specific optimization may be required.



Parameter	Condition		
LC System	UPLC or HPLC system capable of binary gradient elution		
Column	Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μ m)		
Mobile Phase A	0.1% Formic acid in Water		
Mobile Phase B	0.1% Formic acid in Acetonitrile		
Flow Rate	0.4 mL/min		
Gradient	A fast gradient should be optimized to ensure elution within a 2.5-minute run time.		
Column Temperature	40°C		
Injection Volume	5-10 μL		
Mass Spectrometer	Triple quadrupole mass spectrometer		
Ionization Source	Electrospray Ionization (ESI), Positive Mode		
MRM Transitions	Specific precursor/product ion transitions for Tasquinimod and its IS must be optimized.		
Source Temperature	Optimized for the specific instrument (e.g., 500°C)		
IonSpray Voltage	Optimized for the specific instrument (e.g., 5500 V)		

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and stability. The results demonstrate the method is reliable for the intended purpose.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 200 nM in human urine. A weighted $(1/x^2)$ linear regression analysis is typically used.



Analyte	Concentration Range (nM)	Correlation Coefficient (r²)	
Tasquinimod	0.1 - 200	> 0.99	

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The coefficients of variation (precision) and bias (accuracy) were all below 7%.

QC Level	Concentrati on (nM)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Accuracy (%Bias)
LLOQ	0.1	< 7%	< 7%	< 7%	< 7%
Low	0.3	< 7%	< 7%	< 7%	< 7%
Mid	20	< 7%	< 7%	< 7%	< 7%
High	160	< 7%	< 7%	< 7%	< 7%

Note: The specific QC concentrations are illustrative and should be established during method validation.

Stability

Tasquinimod and its metabolites were found to be sufficiently stable under various storage and handling conditions, including at room temperature, in the autosampler, and during freeze-thaw cycles. However, it was noted that prolonged storage of incurred samples at 37°C could lead to the conversion of conjugated metabolites back to the parent drug. Therefore, proper sample handling and storage at or below -20°C is recommended.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantitative determination of Tasquinimod in human urine. The use of liquid-liquid extraction for sample preparation and a stable-isotope labeled internal standard ensures high accuracy and



precision. The short run time of 2.5 minutes makes this method suitable for high-throughput analysis in a clinical or research setting. The provided protocols and performance data demonstrate the method's suitability for pharmacokinetic studies and therapeutic drug monitoring of Tasquinimod.

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